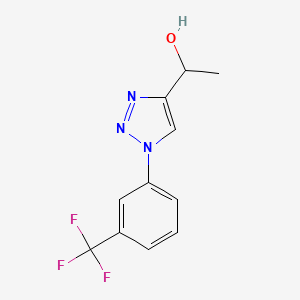
1-(1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you’re asking about seems to be a derivative of 1-[3-(Trifluoromethyl)phenyl]ethanol . This compound is a key intermediate for the synthesis of aprepitant, a potent human neurokinin-1 (NK-1) receptor .
Synthesis Analysis
An efficient biocatalytic process for the synthesis of ®-1-[3,5-bis(trifluoromethyl)phenyl]ethanol was developed via the asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone, catalyzed by whole cells of newly isolated Trichoderma asperellum ZJPH0810 .Molecular Structure Analysis
The molecular structure of a similar compound, Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime, is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving a similar compound, Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime, have been studied .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime, have been studied .Scientific Research Applications
Production of Enantiomerically Enriched Intermediates
This compound is used in the production of enantiomerically enriched intermediates by whole-cell biocatalyst . The ratio of substrate to catalyst (S/C) is a prime target for the application of asymmetric production of these intermediates .
Pharmaceutical Synthesis
Optically active isomer of 3,5-bis(trifluoromethyl)phenyl ethanol (3,5-BTPE) has been exhibited to be versatile in pharmaceutical synthesis . For example, ®-[3,5-bis(trifluoromethyl)phenyl]ethanol (®-3,5-BTPE) is used for compounding the NK1 antagonists , and (S)-3,5-BTPE is a crucial intermediate of lipid-lowering agent .
Production of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol
The compound is used in the high-efficient production of (S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol via whole-cell catalyst in deep-eutectic solvent-containing micro-aerobic medium system .
Synthesis of Key Chiral Intermediate in Painkillers
®-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine, a key chiral intermediate of selective tetrodotoxin-sensitive blockers, was efficiently synthesized by a bienzyme cascade system formed by with R-ω-transaminase (ATA117) and an alcohol dehydrogenase (ADH) co-expression system .
Synthesis of Aprepitant
®-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol is a key intermediate for the synthesis of aprepitant, a potent human neurokinin-1 (NK-1) receptor .
Use in Biocatalysts
These carbonyl reductases were cloned into expression vector pET-28a (+) and overexpressed in E. coli BL21 (DE3), and the resulting recombinant E. coli whole cells were used as biocatalysts to evaluate their enzyme activity toward 3,5-BTAP .
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with enzymes such ascarbonyl reductase and Phenylethanolamine N-methyltransferase , which are involved in various biochemical processes.
Mode of Action
It’s known that similar compounds can convert noradrenaline to adrenaline . This suggests that the compound might interact with its targets by donating or accepting electrons, thereby altering the target’s function.
Biochemical Pathways
It’s known that similar compounds can affect thenoradrenaline-adrenaline conversion pathway . This pathway plays a crucial role in the body’s response to stress and exercise.
Pharmacokinetics
Safety data sheets suggest that the compound may cause skin irritation, respiratory irritation, and serious eye irritation , indicating that it can be absorbed through the skin and respiratory tract.
Result of Action
Similar compounds have been used in the synthesis of neuroprotective compounds and lipid-lowering agents , suggesting that this compound may have similar effects.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the biocatalytic efficiency of similar compounds has been shown to improve in the presence of surfactants and natural deep eutectic solvents . This suggests that the compound’s action, efficacy, and stability may be influenced by the chemical environment.
Safety and Hazards
properties
IUPAC Name |
1-[1-[3-(trifluoromethyl)phenyl]triazol-4-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O/c1-7(18)10-6-17(16-15-10)9-4-2-3-8(5-9)11(12,13)14/h2-7,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YITRDYYNFYIXAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=N1)C2=CC=CC(=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)ethanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(2-morpholin-4-ylethylsulfanyl)purine-2,6-dione](/img/structure/B2987815.png)
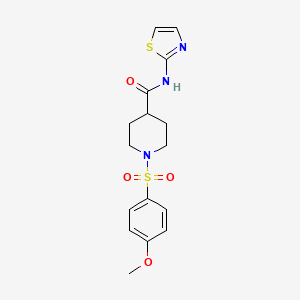
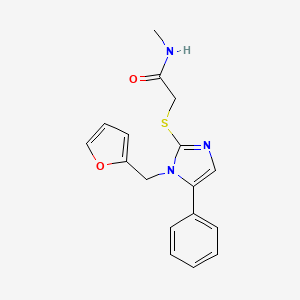
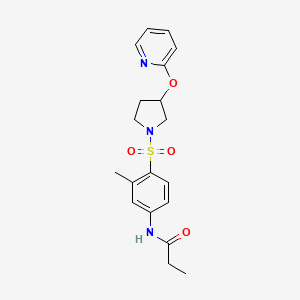
![[2-(benzylsulfamoyloxy)phenyl] N-(4-chlorophenyl)carbamate](/img/structure/B2987821.png)
![5-{[(4-cyclohexylphenyl)sulfonyl]amino}-2-piperazin-1-yl-N-propylnicotinamide](/img/structure/B2987822.png)
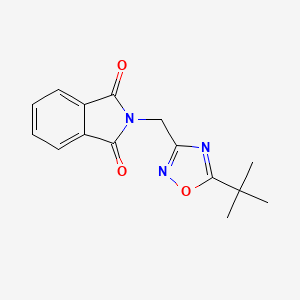
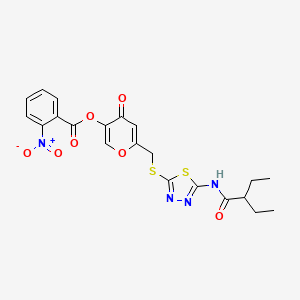
![4-Cyano-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2987830.png)
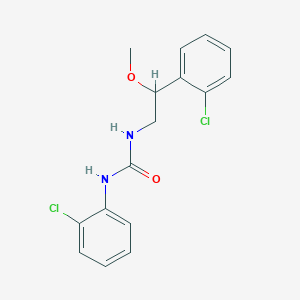
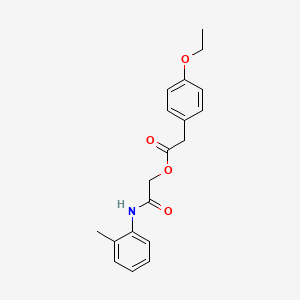
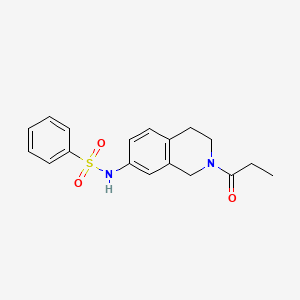

![6-[3-(3,4-Difluorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2987836.png)